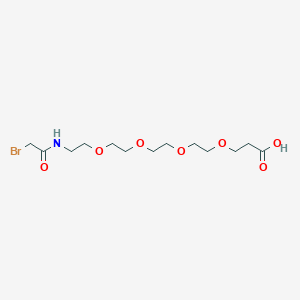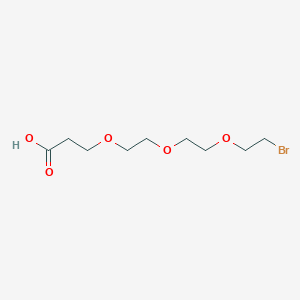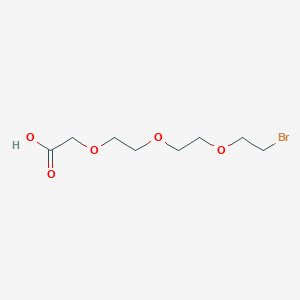
Calpinactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calpinactam ist ein neuartiges Antimykobakterikum, das aus der Kulturbrühe des Pilzstammes Mortierella alpina FKI-4905 isoliert wurde . Es ist ein einzigartiges Hexapeptid mit einem Caprolactamring am C-Terminus . This compound hat eine selektive Aktivität gegen Mykobakterien gezeigt, darunter Mycobacterium smegmatis und Mycobacterium tuberculosis .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: This compound kann unter Verwendung einer Festphasen-/hydrophoben-Tag-Relais-Synthese (STRS)-Strategie synthetisiert werden . Diese Methode beinhaltet die Verwendung eines an Stickstoff gebundenen hydrophoben Hilfsstoffs, der die Herstellung von Stickstoff-Tag-gestützten Peptidverbindungen erleichtert . Der Hilfsstoff lässt sich leicht an eine Vielzahl von Aminosäuren anbringen, was eine einfache Reinigung der Produkte durch Kristallisation und Filtration ermöglicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Fermentation des Pilzstammes Mortierella alpina FKI-4905 . Die Verbindung wird dann aus der Kulturbrühe unter Verwendung von Lösungsmittelextraktion, Octadecylsilan-Säulenchromatographie und präparativer Hochleistungsflüssigkeitschromatographie (HPLC) isoliert .
Wissenschaftliche Forschungsanwendungen
Calpinactam hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie dient es als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungsreaktionen . In Biologie und Medizin wird this compound auf sein Potenzial als neues Antimykobakterikum untersucht, insbesondere gegen arzneimittelresistente Stämme von Mycobacterium tuberculosis . In der Industrie ist die einzigartige Struktur und die Eigenschaften von this compound eine wertvolle Verbindung für die Entwicklung neuer Antibiotika und anderer therapeutischer Mittel .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die zellwandsynthetischen Schritte in Mykobakterien angreift . Die einzigartige Struktur der Verbindung, einschließlich des Caprolactamrings, ermöglicht es ihr, die Synthese essentieller Bestandteile der Mykobakterienzellwand zu stören . Diese Störung führt zur Hemmung des Wachstums und der Vermehrung von Mykobakterien .
Wirkmechanismus
Target of Action
Calpinactam is a unique linear hexapeptide with a caprolactam ring at its C-terminal . It has been shown to be a selective antimycobacterial agent . Its primary targets are Mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .
Mode of Action
This compound interacts with its targets by inhibiting their growth . It exhibits selective activity against Mycobacterium smegmatis . The exact interaction between this compound and its targets is still under investigation . Preliminary analysis suggests that this compound might act on the cell wall biosynthetic steps in mycobacteria .
Biochemical Pathways
It is believed to interfere with the cell wall biosynthesis in mycobacteria . The cell wall of mycobacteria is crucial for their survival and pathogenicity, so disrupting its synthesis can lead to bacterial death .
Pharmacokinetics
It is known that this compound is soluble in dmso and methanol , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is the inhibition of the growth of Mycobacteria . It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis . This antimycobacterial activity makes this compound a potential candidate for the treatment of diseases caused by these bacteria, such as tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calpinactam can be synthesized using a solid/hydrophobic-tag relay synthesis (STRS) strategy . This method involves the use of a nitrogen-bound hydrophobic auxiliary, which facilitates the preparation of nitrogen-tag-supported peptide compounds . The auxiliary is easily installed on a variety of amino acids, allowing simple purification of the products by crystallization and filtration .
Industrial Production Methods: The industrial production of this compound involves fermentation of the fungal strain Mortierella alpina FKI-4905 . The compound is then isolated from the culture broth using solvent extraction, octadecyl silane column chromatography, and preparative high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Calpinactam unterliegt verschiedenen chemischen Reaktionen, darunter Peptidbindungsbildung und Cyclisierung . Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmten Reaktionen teilzunehmen, die für ihre biologische Aktivität entscheidend sind .
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei der Synthese von this compound umfassen hydrophobe-Tag-Carbonatreagenzien und verschiedene Aminosäuren . Die Reaktionen werden typischerweise unter Bedingungen durchgeführt, die die Peptidbindungsbildung und Cyclisierung erleichtern .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist das Hexapeptid mit einem Caprolactamring am C-Terminus . Diese Struktur ist für seine antimykobakterielle Aktivität unerlässlich .
Vergleich Mit ähnlichen Verbindungen
Calpinactam ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und selektiven Aktivität gegen Mykobakterien einzigartig . Zu den ähnlichen Verbindungen gehören andere antimykobakterielle Peptide und Lasso-Polypeptide, wie z. B. Lariatin . Die einzigartige Hexapeptidstruktur von this compound mit einem Caprolactamring unterscheidet es von diesen Verbindungen .
Eigenschaften
IUPAC Name |
(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRWULXOJRYOR-XHGFRBTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Calpinactam and where is it found?
A1: this compound is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []
Q3: How effective is this compound against Mycobacteria?
A3: this compound demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.
Q4: Have there been any studies exploring modifications to the this compound structure?
A4: Yes, research has focused on synthesizing this compound derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.
Q5: What novel synthetic strategies have been developed for this compound?
A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of this compound. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of this compound. []
Q6: Are there any genetic tools available for studying this compound biosynthesis?
A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on this compound. These tools could be utilized to manipulate the biosynthetic pathway of this compound in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














